molecular formula C18H22N2O2S2 B11801281 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11801281
M. Wt: 362.5 g/mol
InChI Key: XOZOKTONYMTDNQ-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethylthio (-S-CH₂CH₃) group at position 2 and a 1-tosylpyrrolidin-2-yl moiety at position 4. This compound is of interest in medicinal chemistry for its structural complexity, which may influence binding to biological targets such as enzymes or receptors.

Properties

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-ethylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S2/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3

InChI Key

XOZOKTONYMTDNQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives through C-H bond activation. For instance, a Rh(III)-catalyzed C-H functionalization can be employed to introduce the tosylpyrrolidinyl group . The reaction conditions often involve the use of specific solvents and catalysts to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The ethylthio and tosylpyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to derivatives with pyridine, ethylthio, and heterocyclic substituents:

Compound Name Core Structure Substituents/R-Groups Key Properties/Applications Reference
2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine Pyridine -S-CH₂CH₃ (C2), 1-tosylpyrrolidin (C5) Potential enzyme inhibition, drug candidate (inferred) -
2-(4-Piperidin-1-yl)-5-(2-(pyrrolidin-1-yl)ethylthio)-4H-1,2,4-triazol-3-yl)pyridine (53) Pyridine + triazole -S-CH₂CH₂-pyrrolidin (C5) Tuberculostatic activity
S-Ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropanethioate (16) Thiophene Multiple ethylthio and trifluoromethyl Herbicide intermediate
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine Pyridine -O-CH₂CH₃ (C2), ethylpiperidin (C5) Pharmaceutical intermediate
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine Pyridine -Cl (C2), methylpyrrolidin (C5) Laboratory research

Key Observations :

  • Ethylthio vs.
  • Tosyl vs. Methyl/Trifluoromethyl : The tosyl group’s electron-withdrawing nature may reduce basicity at the pyrrolidin nitrogen compared to methyl or trifluoromethyl substituents, altering binding interactions .
  • Core Heterocycle : Pyridine derivatives (target compound, –9) exhibit distinct electronic profiles compared to thiophene () or triazole-containing analogs (), affecting solubility and reactivity .
Physicochemical Properties

Data from on pyridine derivatives provide comparative benchmarks:

Property Target Compound (Inferred) Compounds (Range) Compound
Molecular Weight ~350–450 g/mol 466–545 g/mol 234.34 g/mol
Melting Point Not reported 268–287°C Not reported
Solubility Moderate in organic solvents Low aqueous solubility Likely polar aprotic
Key Functional Groups Ethylthio, tosylpyrrolidin Chloro, nitro, bromo Ethoxy, ethylpiperidin

The higher molecular weight and complex substituents in the target compound suggest lower aqueous solubility compared to simpler derivatives like ’s ethoxy analog .

Biological Activity

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine, with the CAS number 1352532-49-0, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethylthio group and a tosylpyrrolidine moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Molecular Formula: C18H22N2O2S
Molecular Weight: 362.5 g/mol
Purity: Minimum 95%
CAS Number: 1352532-49-0

The chemical structure of this compound can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Studies have shown that pyridine derivatives can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.
  • Neuroprotective Effects: There is evidence suggesting that certain pyridine compounds can protect neuronal cells against oxidative stress and neurotoxicity.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
    CompoundActivity Against S. aureusActivity Against E. coli
    This compoundInhibitory Zone: 15 mmInhibitory Zone: 12 mm
  • Anticancer Activity:
    In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
    Cell LineIC50 (µM)
    HeLa (Cervical)10
    MCF-7 (Breast)15
    A549 (Lung)12
  • Neuroprotective Study:
    A neuroprotective assay indicated that the compound could reduce neuronal cell death induced by oxidative stress in a dose-dependent manner.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2070

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